
Methyl (S)-(1-((4-(3-(3-amino-5-chloro-2-fluorophenyl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (S)-(1-((4-(3-(3-amino-5-chloro-2-fluorophenyl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-yl)carbamate is a complex organic compound that features a variety of functional groups, including amino, chloro, and fluorophenyl groups, as well as pyrazolyl and pyrimidinyl moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-(1-((4-(3-(3-amino-5-chloro-2-fluorophenyl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-yl)carbamate typically involves multi-step organic synthesis. The process may start with the preparation of the core pyrazole and pyrimidine structures, followed by the introduction of the amino, chloro, and fluoro substituents. The final step often involves the formation of the carbamate group through a reaction with methyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Methyl (S)-(1-((4-(3-(3-amino-5-chloro-2-fluorophenyl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro and fluoro groups can be reduced under specific conditions.
Substitution: The amino, chloro, and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while nucleophilic substitution of the chloro group could produce azido derivatives.
科学的研究の応用
Chemistry
In chemistry, Methyl (S)-(1-((4-(3-(3-amino-5-chloro-2-fluorophenyl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-yl)carbamate can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for various biological targets.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its diverse functional groups may impart desirable characteristics such as enhanced stability or reactivity.
作用機序
The mechanism of action of Methyl (S)-(1-((4-(3-(3-amino-5-chloro-2-fluorophenyl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-yl)carbamate likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structural features suggest it may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, thereby modulating their activity.
類似化合物との比較
Similar Compounds
Similar compounds to Methyl (S)-(1-((4-(3-(3-amino-5-chloro-2-fluorophenyl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-yl)carbamate include other pyrazole and pyrimidine derivatives with amino, chloro, and fluoro substituents. Examples include:
- 3-amino-5-chloro-2-fluorophenyl-pyrazole
- 4-(3-(3-amino-5-chloro-2-fluorophenyl)-1H-pyrazol-4-yl)pyrimidine
Uniqueness
What sets this compound apart is its unique combination of functional groups and stereochemistry. The presence of the (S)-methyl group and the specific arrangement of substituents contribute to its distinct chemical and biological properties.
特性
分子式 |
C21H25ClFN7O2 |
|---|---|
分子量 |
461.9 g/mol |
IUPAC名 |
methyl N-[(2S)-1-[[4-[3-(3-amino-5-chloro-2-fluorophenyl)-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate |
InChI |
InChI=1S/C21H25ClFN7O2/c1-11(2)30-10-15(19(29-30)14-7-13(22)8-16(24)18(14)23)17-5-6-25-20(28-17)26-9-12(3)27-21(31)32-4/h5-8,10-12H,9,24H2,1-4H3,(H,27,31)(H,25,26,28)/t12-/m0/s1 |
InChIキー |
RAQGRRSIZXWJDN-LBPRGKRZSA-N |
異性体SMILES |
C[C@@H](CNC1=NC=CC(=N1)C2=CN(N=C2C3=C(C(=CC(=C3)Cl)N)F)C(C)C)NC(=O)OC |
正規SMILES |
CC(C)N1C=C(C(=N1)C2=C(C(=CC(=C2)Cl)N)F)C3=NC(=NC=C3)NCC(C)NC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


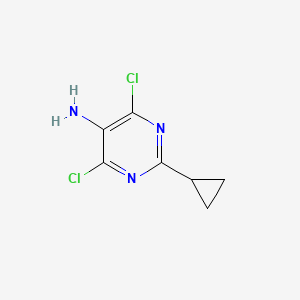
![[3-Formyl-4-(2-iodobenzyloxy)phenyl]acetic acid methyl ester](/img/structure/B8798554.png)
![Dichlorobis[DI-tert-butyl(4-dimethylaminophenyl)phosphino]palladium(II)](/img/structure/B8798559.png)
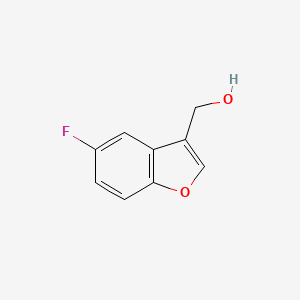

![2-Butyl-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B8798579.png)

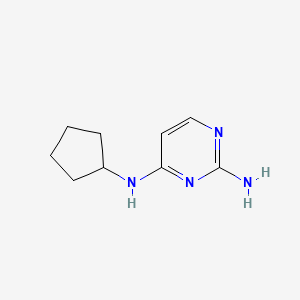
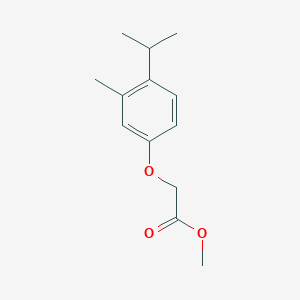
![Ethyl 2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)acetate hydrochloride](/img/structure/B8798603.png)

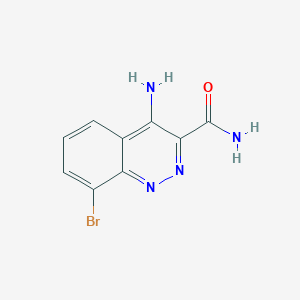
![1-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-one](/img/structure/B8798641.png)

